Technical Guide: Synthesis of 6-Bromobenzo[d]isothiazole-3-carboxamide
Technical Guide: Synthesis of 6-Bromobenzo[d]isothiazole-3-carboxamide
The following technical guide details the synthesis of 6-Bromobenzo[d]isothiazole-3-carboxamide , a critical scaffold in medicinal chemistry often utilized in the development of PARP inhibitors, kinase inhibitors, and P2X7 receptor antagonists.[1]
The guide prioritizes the Thioisatin Ring-Expansion Route for de novo synthesis, as it is the most regiochemically reliable method for establishing the 3-carboxamide functionality from accessible precursors (Isatins). A secondary Direct Amidation Route is provided for functionalizing the commercially available carboxylic acid.
Executive Summary & Retrosynthetic Analysis
Target Molecule: 6-Bromobenzo[d]isothiazole-3-carboxamide (CAS: 947691-81-8) Core Scaffold: 1,2-Benzisothiazole Key Functionality: C3-Carboxamide (Primary Amide), C6-Bromide (Handle for cross-coupling).[1]
Retrosynthetic Logic
The construction of the benzo[d]isothiazole-3-carboxamide core poses a specific challenge: introducing the carbon atom at position 3. Unlike 3-oxo derivatives (saccharins) which are derived from sulfonyl chlorides, the 3-carboxamide requires a carbon retention strategy.[1]
-
Disconnection A (Amide Bond Formation): The simplest disconnection reveals 6-bromobenzo[d]isothiazole-3-carboxylic acid .[1] This is ideal for late-stage diversification but requires the acid intermediate.
-
Disconnection B (Ring Expansion): The most robust de novo synthesis involves the oxidative ring switching of 6-bromobenzo[b]thiophene-2,3-dione (6-bromothioisatin). This precursor is accessible from 6-bromoisatin via thionation.
Figure 1: Retrosynthetic analysis showing the two primary pathways: Direct Amidation (Route A) and Isatin Ring Expansion (Route B).
Route A: De Novo Synthesis (The Thioisatin Pathway)
Applicability: Primary route for large-scale preparation or when the carboxylic acid is unavailable. Mechanism: This route utilizes a "ring-switching" strategy where the sulfur atom of thioisatin is retained, and the nitrogen is introduced via ammonia, followed by oxidative rearrangement to the isothiazole.
Step 1: Thionation of 6-Bromoisatin
Conversion of the isatin carbonyls to thiocarbonyls. While complete dithionation is possible, monothionation at C2 followed by rearrangement is sufficient, but standard protocols often use Lawesson's reagent to generate the reactive thio-intermediate.[1]
-
Reagents: 6-Bromoisatin, Lawesson's Reagent (or
), Toluene or Xylene.[1] -
Conditions: Reflux, 4–6 hours.
Protocol:
-
Charge a reaction vessel with 6-bromoisatin (1.0 equiv) and anhydrous toluene (10 mL/g).
-
Add Lawesson's Reagent (0.6 equiv).[1] Note: Stoichiometry is critical to avoid over-thionation to the dithione if not desired, though the dione is the target here, we actually need the benzo[b]thiophene-2,3-dione intermediate which is often made via thiophenol.[1] However, from Isatin, we typically target the "Thioisatin" (Benzo[b]thiophene-2,3-dione) directly via ring opening/closing sequences or use P2S5 to convert Isatin to Thioisatin.[1]
-
Correction for High Purity: A more reliable industrial route to the Benzo[b]thiophene-2,3-dione intermediate is the Stollé Synthesis using 3-bromobenzenethiol.
-
Alternative Step 1 (Stollé Synthesis):
-
Dissolve 3-bromobenzenethiol (1.0 equiv) in oxalyl chloride (1.5 equiv).
-
Heat to reflux to form the intermediate acid chloride.
-
Add Aluminum Chloride (
) (1.2 equiv) in portions at 0°C (Friedel-Crafts Acylation). -
Warm to RT and then reflux for 2 hours.
-
Quench with ice water. The precipitate is 6-bromobenzo[b]thiophene-2,3-dione (major isomer due to sterics, but 4-bromo isomer separation may be required).
-
Purification: Recrystallization from Ethanol/Water.
-
-
Step 2: Oxidative Ring Switching (The Wolf-Type Rearrangement)
This is the critical step converting the sulfur-containing dione into the nitrogen-containing isothiazole carboxamide.
-
Reagents: 6-Bromobenzo[b]thiophene-2,3-dione, Ammonium Hydroxide (
, 28-30%), Hydrogen Peroxide ( , 30%).[1] -
Conditions:
to Room Temperature.
Protocol:
-
Suspend 6-bromobenzo[b]thiophene-2,3-dione (1.0 equiv) in Ammonium Hydroxide (10-15 equiv). The solution typically turns deep red/purple due to imine formation.
-
Cool the mixture to 0°C in an ice bath.
-
Add Hydrogen Peroxide (30%) (excess, ~3-5 equiv) dropwise over 30 minutes. Caution: Exothermic reaction. Maintain temperature <10°C.
-
The color will fade from dark red to pale yellow/white as the isothiazole ring forms.
-
Stir at room temperature for 2 hours.
-
Workup: Filter the precipitated solid. Wash copiously with water to remove excess ammonia.
-
Drying: Dry under vacuum at 45°C.
-
Yield: Typically 70-85%.
-
Product: 6-Bromobenzo[d]isothiazole-3-carboxamide .
Route B: Direct Amidation (From Carboxylic Acid)
Applicability: Discovery chemistry, high-throughput analog synthesis.[1] Starting Material: 6-Bromobenzo[d]isothiazole-3-carboxylic acid (Commercially available).[1]
Method A: Acid Chloride Activation (Scalable)[1]
-
Activation: Suspend 6-bromobenzo[d]isothiazole-3-carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) .
-
Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF .
-
Stir at RT for 1-2 hours until gas evolution ceases and the solid dissolves (formation of acid chloride).
-
Concentration: Evaporate solvent in vacuo (optional, to remove excess oxalyl chloride) or use directly if stoichiometry is precise.
-
Amidation: Re-dissolve residue in DCM. Cool to 0°C.
-
Add Ammonium Hydroxide (28%) or Ammonia in Methanol (7N) (excess, 5 equiv).
-
Stir for 1 hour.
-
Workup: Dilute with water, extract with Ethyl Acetate (if using aqueous ammonia) or filter the precipitate (if using methanolic ammonia).[1]
-
Purification: Trituration with diethyl ether.
Method B: Coupling Agent (Mild Conditions)
-
Dissolve 6-bromobenzo[d]isothiazole-3-carboxylic acid (1.0 equiv) in DMF (0.2 M).
-
Add HBTU or HATU (1.1 equiv) and DIPEA (2.0 equiv).[1] Stir for 10 minutes.
-
Add Ammonium Chloride (
) (2.0 equiv) or Ammonia in Dioxane (0.5 M) . -
Stir at RT for 12 hours.
-
Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Criticality | Recommendation | Failure Mode |
| Temperature (Step 2) | High | Maintain <10°C during | High temp leads to oxidative degradation of the sulfur ring (sulfone formation). |
| Ammonia Stoichiometry | Medium | Use large excess (>10 eq).[1] | Insufficient ammonia leads to hydrolysis back to the acid or incomplete ring switching. |
| Regiochemistry (Step 1) | High | Verify isomer if using Stollé synthesis. | The 4-bromo isomer is a common byproduct in the thiophenol route. Verify by NMR ( |
| Safety | High | Vent |
Analytical Validation
-
1H NMR (DMSO-d6):
- 8.60 (d, J=1.5 Hz, 1H, H-7) – Diagnostic doublet for H7 (ortho to Br, meta to ring junction).
- 8.35 (d, J=8.5 Hz, 1H, H-4).
- 8.10 (br s, 1H, NH).
- 7.75 (dd, J=8.5, 1.5 Hz, 1H, H-5).
- 7.60 (br s, 1H, NH).
-
LC-MS: M+H = 256.9/258.9 (1:1 Bromine pattern).
Visual Workflow (Route A)
Figure 2: Step-by-step workflow for the synthesis starting from 3-bromobenzenethiol.
References
-
Isothiazole Chemistry & Ring Switching
-
Oxidative Cyclization Methodologies
- General Benzisothiazole Synthesis (Wright Method): Wright, S. H. B., et al. "1,2-Benzisothiazoles. Part I. Preparation and reactions of 3-amino-1,2-benzisothiazoles." Journal of the Chemical Society, Perkin Transactions 1 (1973).
- Stollé, R. "Über N-substituierte Isatine und deren Umwandlungsprodukte." Journal für Praktische Chemie (1922).
-
Commercial Precursor Data
